Product packaging for 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone(Cat. No.:)

1-(2-Iodo-3,4-dimethoxyphenyl)ethanone

Cat. No.: B13152222
M. Wt: 306.10 g/mol
InChI Key: OCUDJIMDAPOMEA-UHFFFAOYSA-N
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Description

Structural Framework and Position within Halogenated Aromatic Ketones

1-(2-Iodo-3,4-dimethoxyphenyl)ethanone belongs to the class of halogenated aromatic ketones. Its core structure is an acetophenone (a benzene (B151609) ring attached to an acetyl group, -COCH₃). This core is further decorated with three substituents on the aromatic ring: an iodine atom at the C2 position (ortho to the acetyl group), and two methoxy (B1213986) groups (-OCH₃) at the C3 and C4 positions.

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₁IO₃
Molecular Weight 306.09 g/mol
Class Halogenated Aromatic Ketone
Synonyms 2-Iodo-3,4-dimethoxyacetophenone

| Parent Compound | 1-(3,4-Dimethoxyphenyl)ethanone |

Significance as a Synthetic Building Block and Research Target

The primary significance of this compound in organic chemistry is its role as a versatile synthetic building block. The strategic placement of its functional groups allows for a wide range of chemical transformations.

The Aryl Iodide Moiety: Aryl iodides are premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides, enabling facile oxidative addition to low-valent metal catalysts (e.g., palladium, copper, nickel). This allows for the formation of new bonds at the C2 position, including:

Carbon-Carbon bonds via Suzuki, Heck, Sonogashira, and Stille couplings.

Carbon-Nitrogen bonds via Buchwald-Hartwig amination.

Carbon-Oxygen bonds via Buchwald-Hartwig etherification.

The ortho-relationship between the iodo group and the acetyl group can be exploited to synthesize sterically hindered compounds or to direct the formation of heterocyclic ring systems through subsequent intramolecular reactions.

The Ketone Functional Group: The acetyl group offers another site for chemical modification. It can undergo a variety of classical carbonyl reactions, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or conversion into an imine. It also provides an acidic alpha-proton, enabling enolate formation and subsequent alkylation or condensation reactions.

This dual reactivity makes this compound a valuable intermediate in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science, where the dimethoxy-substituted phenyl motif is a common feature in bioactive molecules and functional materials.

Overview of Academic Research Trends in Aromatic Functionalization

The use of pre-functionalized molecules like this compound represents a classical and highly reliable strategy in organic synthesis. However, contemporary research is increasingly focused on developing more efficient and atom-economical methods for modifying aromatic rings. A dominant trend in this area is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.orgnih.gov

C-H functionalization aims to bypass the need for pre-installed functional groups like halogens, thereby shortening synthetic sequences and reducing waste. nih.gov A major challenge in this field is achieving site-selectivity—controlling which of the many C-H bonds on a molecule reacts. acs.org To address this, chemists have developed a vast toolkit of "directing groups," which are functional groups that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, typically the one at the ortho position. acs.org

Another significant area of research is late-stage functionalization (LSF). nih.govacs.org This strategy focuses on introducing or modifying functional groups on a complex, often biologically active, molecule in the final steps of its synthesis. nih.gov LSF is invaluable in drug discovery for rapidly creating analogues of a lead compound to explore structure-activity relationships.

While these modern C-H activation methods offer elegant and powerful alternatives, the classical approach using robust and predictable aryl halides remains a cornerstone of organic synthesis. Compounds like this compound continue to be indispensable tools, providing a reliable pathway for constructing complex molecules where the desired functionalization pattern is known from the outset.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO3 B13152222 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

1-(2-iodo-3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11IO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3

InChI Key

OCUDJIMDAPOMEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)I

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. While specific HRMS data for 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is not available in published literature, the theoretical exact mass can be calculated.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₁IO₃
Monoisotopic Mass 305.9753 u
Calculated m/z 305.9753 (for [M]⁺)

Note: This table represents theoretical values and awaits experimental verification.

Electrospray Ionization (ESI-MS) Fragmentation Patterns

Electrospray ionization is a soft ionization technique that is often coupled with tandem mass spectrometry (MS/MS) to study the fragmentation of a molecule. This can provide valuable insights into its structure. An analysis of the fragmentation patterns for this compound would be expected to reveal characteristic losses of functional groups. However, no experimental ESI-MS fragmentation data has been documented for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and crystal packing. A crystallographic study of this compound would provide unambiguous proof of its structure. To date, the crystal structure of this compound has not been reported in crystallographic databases or the scientific literature.

Mechanistic Studies and Reactivity Profiles of 1 2 Iodo 3,4 Dimethoxyphenyl Ethanone

Reaction Pathways in Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring in 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone towards electrophilic aromatic substitution (EAS) is dictated by the cumulative effects of its four substituents: an acetyl group, an iodine atom, and two methoxy (B1213986) groups. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

The substituents on the benzene (B151609) ring influence both the rate of reaction and the orientation of the incoming electrophile. wikipedia.org

Acetyl Group (-COCH₃): Located at position 1, this group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and acts as a meta-director.

Iodo Group (-I): Positioned at C2, iodine is a deactivating group due to its inductive electron-withdrawal, but it directs incoming electrophiles to the ortho and para positions.

Methoxy Groups (-OCH₃): At positions C3 and C4, these are strongly activating groups because their lone pair of electrons can be donated into the ring by resonance. They are ortho- and para-directors.

In the case of this compound, two potential sites are available for substitution: C5 and C6. The directing effects of the substituents converge to strongly favor substitution at the C5 position. The methoxy groups at C3 and C4 both direct ortho to C5, and the acetyl group at C1 directs meta to C5. Although the iodine at C2 directs para to C5, its influence is less significant than the powerful activating effect of the two methoxy groups. Substitution at C6 is sterically hindered by the adjacent acetyl group and electronically disfavored. Despite the strong directing consensus towards C5, the presence of two deactivating groups (acetyl and iodo) means that forcing conditions may be required to achieve substitution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionElectrophile (E+)Typical ReagentsPredicted Major Product
NitrationNO₂⁺HNO₃ / H₂SO₄1-(2-Iodo-3,4-dimethoxy-5-nitrophenyl)ethanone
HalogenationBr⁺Br₂ / FeBr₃1-(5-Bromo-2-iodo-3,4-dimethoxyphenyl)ethanone
SulfonationSO₃Fuming H₂SO₄2-Acetyl-3-iodo-5,6-dimethoxybenzenesulfonic acid
Friedel-Crafts AcylationRCO⁺CH₃COCl / AlCl₃1-(5-Acetyl-2-iodo-3,4-dimethoxyphenyl)ethanone

Transformations Involving the Aromatic Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the most reactive site for transformations that replace the halogen atom, primarily due to its lower bond strength compared to other carbon-halogen bonds.

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally resistant to nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the iodine atom) to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the acetyl group is ortho to the iodine, which would facilitate a nucleophilic attack. However, the two methoxy groups are electron-donating, which destabilizes the intermediate and disfavors the SNAr pathway. Therefore, direct substitution of the iodine by a nucleophile would likely require harsh reaction conditions, such as high temperatures and pressures.

Reductive Elimination Processes

Reductive elimination is not a standalone reaction of the starting material but is a fundamental step in many organometallic catalytic cycles. libretexts.orgilpi.comscribd.com It is the reverse process of oxidative addition. libretexts.orgwikipedia.org In the context of this compound, the process would begin with the oxidative addition of the C-I bond to a low-valent transition metal center, such as Palladium(0) or Nickel(0).

This initial step forms a square planar M(II) intermediate. Following a subsequent step, such as transmetalation, where another organic group (R) is transferred to the metal center, a new intermediate is formed. For reductive elimination to occur, the two groups to be coupled (the aryl group from the starting material and the R group) must be positioned cis to each other on the metal's coordination sphere. libretexts.orgilpi.com The final step involves the formation of a new carbon-carbon bond between these two groups as they are eliminated from the metal, which is reduced back to its lower oxidation state, thus completing the catalytic cycle. libretexts.orgscribd.com

Catalytic Transformations and Cross-Coupling Reactions

The C-I bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Palladium-Mediated Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis for its efficiency in forming C-C bonds. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduyoutube.comlibretexts.orgnih.govresearchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The catalytic cycle involves three main steps:

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex to form a Pd(II) intermediate. youtube.comlibretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

Table 2: Examples of Suzuki-Miyaura Coupling with this compound
Boronic Acid/EsterExpected ProductTypical Conditions
Phenylboronic acid1-(2-Phenyl-3,4-dimethoxyphenyl)ethanonePd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/H₂O, 80 °C
Vinylboronic acid pinacol (B44631) ester1-(3,4-Dimethoxy-2-vinylphenyl)ethanonePdCl₂(dppf), K₃PO₄, Dioxane, 90 °C
4-Methoxyphenylboronic acid1-(3,4-Dimethoxy-4'-methoxy-[1,1'-biphenyl]-2-yl)ethanonePd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 100 °C

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgfu-berlin.denih.govnih.gov This reaction forms a new C-C bond at an sp²-hybridized carbon of the alkene. The generally accepted mechanism includes:

Oxidative Addition: The C-I bond adds to a Pd(0) species. wikipedia.orgnih.gov

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-Aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.gov

Regeneration of Catalyst: The base removes HX from the palladium-hydride complex, regenerating the Pd(0) catalyst.

Table 3: Examples of Heck Reaction with this compound
AlkeneExpected Product (Typically E-isomer)Typical Conditions
Styrene1-(3,4-Dimethoxy-2-styrylphenyl)ethanonePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C
Ethyl acrylateEthyl 3-(2-acetyl-3,4-dimethoxyphenyl)acrylatePdCl₂(PPh₃)₂, K₂CO₃, Acetonitrile (B52724), 80 °C
1-Hexene1-(2-(Hex-1-en-1-yl)-3,4-dimethoxyphenyl)ethanonePd(OAc)₂, PPh₃, NaOAc, DMA, 120 °C

Nickel-Catalyzed Reaction Systems

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, primarily due to nickel's lower cost and greater abundance. youtube.com Nickel catalysts can facilitate similar transformations, such as Suzuki-Miyaura and Heck-type couplings, often proceeding through analogous mechanistic pathways involving Ni(0)/Ni(II) catalytic cycles. princeton.eduosaka-u.ac.jpnih.govmit.edu In some cases, nickel catalysts exhibit unique reactivity, enabling the coupling of substrates that are challenging for palladium systems. For this compound, nickel catalysis could be employed for various C-C and C-heteroatom bond-forming reactions.

Table 4: Hypothetical Nickel-Catalyzed Coupling with this compound
Reaction TypeCoupling PartnerExpected ProductTypical Conditions
Kumada-type CouplingPhenylmagnesium bromide1-(2-Phenyl-3,4-dimethoxyphenyl)ethanoneNiCl₂(dppp), THF, 25 °C
Suzuki-type CouplingThiophene-2-boronic acid1-(3,4-Dimethoxy-2-(thiophen-2-yl)phenyl)ethanoneNiCl₂(PCy₃)₂, K₃PO₄, Dioxane, 100 °C
Buchwald-Hartwig AminationAniline1-(3,4-Dimethoxy-2-(phenylamino)phenyl)ethanoneNi(COD)₂, BINAP, NaO t-Bu, Toluene, 110 °C

Exploration of Rearrangement Reactions and Tautomerism

The structural framework of this compound allows for the exploration of potential molecular rearrangements and tautomeric forms.

Rearrangement Reactions: While no specific rearrangement reactions are documented for this exact compound, aryl ketones can participate in various skeletal rearrangements, often promoted by acidic or oxidative conditions. These reactions typically involve the migration of an aryl or alkyl group.

One potential, though hypothetical, transformation is a 1,2-aryl migration. Such rearrangements have been observed in other ketone systems, such as the acid-catalyzed α-ketol rearrangement where a group migrates to an adjacent carbonyl carbon. wikipedia.org In the case of 2-iodoaryl ketones, reactions that proceed through a carbocation intermediate could potentially facilitate the migration of the substituted phenyl ring. For instance, conditions that promote the formation of an oxonium ion at the acetyl group might create an electron-deficient center, inducing a shift of the adjacent aryl group. The viability and outcome of such a rearrangement would be highly dependent on the specific reagents and reaction conditions employed.

Tautomerism: Like all ketones possessing an α-hydrogen, this compound can exist in equilibrium with its enol tautomer. Tautomerism is the process where isomers (tautomers) interconvert through the migration of a proton and the shifting of a double bond.

Table 2: Keto-Enol Tautomerism

Tautomer Structure Key Features
Keto Form Carbonyl group (C=O). Thermodynamically more stable under standard conditions.

| Enol Form | | Hydroxyl group (-OH) bonded to a double-bonded carbon (enol). Less stable; exists in low concentration at equilibrium. |

The equilibrium between the keto and enol forms for simple acetophenones overwhelmingly favors the keto form. The presence of the bulky iodine atom at the ortho position and the electron-donating methoxy groups may exert minor electronic and steric influences on the equilibrium, but the keto form is expected to be the predominant species by several orders of magnitude. The enol form is typically relevant as a reactive intermediate in reactions such as α-halogenation or aldol (B89426) condensations under either acidic or basic conditions.

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Molecular Architectures

The strategic placement of reactive functional groups on the aromatic core of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone renders it an important intermediate for constructing intricate molecular frameworks.

Formation of Substituted Enaminones

Enaminones are valuable synthetic intermediates characterized by the N-C=C-C=O conjugated system. imist.ma They serve as precursors for a variety of heterocyclic compounds and biologically active molecules. orientjchem.org The acetyl group in this compound provides a reactive site for the formation of enaminones. The typical synthesis involves the reaction of the ketone with an amine, often catalyzed by an acid, or by reacting with dimethylformamide dimethyl acetal (DMF-DMA) to form an initial enamine, which can then be transaminated with other primary or secondary amines. mdpi.com

While specific literature detailing the synthesis of enaminones directly from this compound is not abundant, the general reactivity of aryl methyl ketones in enaminone formation is well-established. nih.govorganic-chemistry.org The reaction would proceed as depicted in the following general scheme:

General Reaction Scheme for Enaminone Synthesis

Reactant 1 Reactant 2 Conditions Product
This compound Primary or Secondary Amine Acid or base catalysis, often with azeotropic water removal Substituted Enaminone

The resulting enaminones, still bearing the iodo and dimethoxy functionalities, are poised for further synthetic transformations, making them versatile building blocks.

Building Block for Nitrogen and Oxygen Heterocycles

The presence of both an electrophilic carbonyl carbon and a reactive carbon-iodine bond makes this compound a suitable precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. The iodine atom can facilitate cyclization reactions through processes like intramolecular Heck or Sonogashira couplings, while the ketone can participate in condensation reactions.

Iodine-promoted cyclization is a powerful method for constructing heterocyclic rings. nih.gov For instance, the acetyl group can be elaborated into a side chain containing a nucleophile, which can then undergo intramolecular cyclization onto the aromatic ring via displacement of the iodine. Molecular iodine can also catalyze cyclization reactions of appropriately substituted anilines and phenols. researchgate.net

The following table outlines potential cyclization strategies:

Functional Groups Involved Reaction Type Resulting Heterocycle
Acetyl group and ortho-Iodo group Intramolecular condensation/coupling Fused ring systems

These strategies open avenues to novel scaffolds relevant in medicinal chemistry and materials science.

Intermediate in the Preparation of Substituted Aryl Sulfides

Substituted aryl sulfides are an important class of compounds with applications in pharmaceuticals, agrochemicals, and materials. The carbon-iodine bond in this compound is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic and effective method for the formation of aryl-sulfur bonds, typically involving the reaction of an aryl halide with a thiol in the presence of a copper catalyst. organic-chemistry.orgnih.gov

The reaction of this compound with various thiols under Ullmann conditions would yield the corresponding substituted aryl sulfides. This transformation is valuable for introducing sulfur-containing moieties into the aromatic ring, which can significantly alter the electronic and biological properties of the molecule.

General Reaction for Aryl Sulfide Synthesis

Reactant 1 Reactant 2 Catalyst Product

Modern variations of this reaction often employ palladium or other transition metal catalysts, which can offer milder reaction conditions and broader substrate scope. researchgate.net

Role in the Development of Functional Materials and Chemical Probes

The unique electronic and structural features of this compound suggest its potential utility in the creation of functional materials and specialized chemical tools.

Iodinated aromatic compounds are increasingly being explored as components of functional materials. semanticscholar.org The presence of a heavy atom like iodine can impart useful properties, such as high electron density, which is beneficial for applications in X-ray contrast media. google.com Furthermore, porous aromatic frameworks incorporating iodine have shown promise for applications like iodine capture and in batteries. nih.govnih.gov The ability of this compound to undergo polymerization or be incorporated into larger macromolecular structures through its various reactive sites makes it an interesting candidate for the development of novel polymers and metal-organic frameworks (MOFs).

In the realm of chemical biology, this compound can serve as a scaffold for the design of chemical probes. researchgate.netchimia.ch Chemical probes are essential tools for studying biological systems. rjeid.com The reactive handles on this compound—the ketone and the carbon-iodine bond—allow for the attachment of reporter groups (e.g., fluorophores, biotin) and reactive groups for covalent modification of biological targets. burleylabs.co.ukfrontiersin.org

Strategies for Natural Product Analogues and Diversification

Natural products are a rich source of inspiration for drug discovery. However, their complex structures often pose challenges for synthesis and optimization. The structural modification of natural products is a key strategy to improve their therapeutic properties. mdpi.com

Iodinated aromatic compounds can serve as versatile precursors for the synthesis of natural product analogues. eurjchem.com The iodine atom can be readily replaced by a variety of other functional groups through cross-coupling reactions, allowing for the rapid generation of a library of derivatives with diverse substituents. This approach is valuable for structure-activity relationship (SAR) studies. Phenanthrene derivatives, which form the core of many natural products, can be synthesized using aryl iodides as starting materials. nih.gov

For example, the dimethoxyphenyl moiety is present in numerous natural products with a wide range of biological activities. By using this compound as a starting material, chemists can introduce new functionalities at the 2-position of the ring, leading to novel analogues of these natural products. This strategy of late-stage functionalization is a powerful tool in modern medicinal chemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Molecular Modeling

Without specific research, it is not possible to present data on:

Reaction Mechanism Elucidation via Computational Studies

Computational studies are instrumental in mapping the intricate pathways of chemical reactions, identifying transition states, and calculating activation energies. In the absence of such studies for 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone, the mechanisms of reactions in which it may participate remain computationally uncharacterized.

Molecular Dynamics Simulations for Reactive Species

Molecular dynamics simulations provide a temporal understanding of a molecule's behavior, offering insights into its conformational changes and interactions with other molecules over time. No such simulations have been reported for the reactive species of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. The development of a QSAR model requires a dataset of related compounds with known activities, and at present, this compound does not appear to be included in any such published models.

While research exists for structurally similar compounds, the strict focus on this compound, as per the instructions, means that extrapolating from these related molecules would be speculative and would not adhere to the required scientific accuracy for this specific compound. The absence of dedicated computational studies on this compound highlights a gap in the current scientific literature and presents an opportunity for future research in the field of theoretical and computational chemistry.

Future Research Horizons for this compound

The aromatic ketone, this compound, stands as a versatile molecular scaffold with significant potential for advancement in materials science and synthetic chemistry. The presence of a strategically positioned iodine atom, alongside methoxy (B1213986) and acetyl functional groups on the phenyl ring, provides a rich platform for future research and development. This article explores emerging research avenues focused on enhancing its synthesis, derivatization, and application through cutting-edge chemical technologies.

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